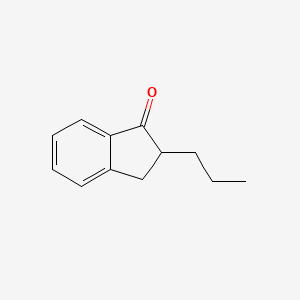

2-Propyl-1-indanone

Descripción

Historical Context and Significance of Indanone Scaffolds

The indanone scaffold, characterized by a fused benzene (B151609) ring and a five-membered cyclic ketone, has been a subject of chemical synthesis and investigation for over a century. Early research, dating back to the late 19th and early 20th centuries, focused on the fundamental synthesis and reactivity of the parent 1-indanone (B140024) molecule. These foundational studies paved the way for the exploration of a vast array of substituted indanone derivatives. The significance of the indanone scaffold lies in its prevalence in numerous natural products and its role as a versatile building block in the synthesis of complex organic molecules. Over the decades, indanone derivatives have been identified as possessing a wide range of biological activities, establishing them as "privileged structures" in medicinal chemistry. This has led to their extensive use in the development of therapeutic agents for various diseases, including neurodegenerative disorders, cancer, and infectious diseases. nist.gov

Structural Classification of 2-Propyl-1-indanone within the Indanone Family

This compound belongs to the family of 2-alkyl-1-indanones. The core structure is that of 1-indanone, which consists of a benzene ring fused to a cyclopentanone (B42830) ring. The numbering of the indanone core begins at the carbonyl carbon as position 1, with the subsequent carbons of the five-membered ring numbered sequentially. Therefore, this compound is specifically defined by the presence of a propyl group (CH₂CH₂CH₃) attached to the second carbon atom of the cyclopentanone ring.

This substitution at the alpha-position to the carbonyl group is a key determinant of the molecule's chemical properties and reactivity. The presence of the alkyl group influences the steric and electronic environment around the carbonyl function, which can affect its interactions with other molecules and its participation in chemical reactions.

Overview of Research Trajectories for Indanone Derivatives

Research into indanone derivatives has followed several key trajectories, largely driven by their potential applications in medicine and materials science. A significant area of focus has been the synthesis of novel indanone analogs with diverse substitution patterns on both the aromatic and the cyclopentanone rings. These synthetic efforts are often coupled with investigations into their biological activities.

Prominent research avenues for indanone derivatives include:

Medicinal Chemistry: The development of indanone-based compounds as inhibitors of various enzymes, such as acetylcholinesterase for the treatment of Alzheimer's disease, and as antagonists for various receptors. nist.gov

Anticancer Agents: Exploration of indanone derivatives for their cytotoxic effects on various cancer cell lines. chemicalbook.com

Antimicrobial and Antiviral Agents: Investigation of the efficacy of indanone compounds against a range of pathogens.

Organic Synthesis: Utilization of the indanone scaffold as a versatile intermediate for the construction of more complex molecular architectures, including natural products and other biologically active molecules. organic-chemistry.org

Rationale for Focused Research on this compound

While research on the broader indanone class is extensive, the specific focus on this compound stems from the systematic exploration of 2-alkyl-1-indanone derivatives. The rationale for investigating this particular compound can be understood through several key aspects:

Structure-Activity Relationship (SAR) Studies: By systematically varying the length and nature of the alkyl chain at the 2-position (e.g., methyl, ethyl, propyl), researchers can elucidate how these structural modifications impact the biological activity of the molecule. This is a fundamental approach in drug discovery to optimize the potency and selectivity of a lead compound.

Intermediate in Organic Synthesis: 2-Alkyl-1-indanones, including the propyl derivative, serve as valuable intermediates in the synthesis of more complex molecules. The propyl group can be a key structural element or a handle for further chemical transformations.

Physicochemical Properties: The introduction of a propyl group alters the lipophilicity and other physicochemical properties of the indanone core, which can influence its pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for the development of potential drug candidates.

While specific, in-depth research solely dedicated to this compound is not as abundant as for other derivatives, its place within the systematic study of 2-alkyl-1-indanones underscores its importance in the broader context of medicinal and synthetic chemistry.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 92013-10-0 | musechem.com |

| Molecular Formula | C₁₂H₁₄O | musechem.com |

| Molecular Weight | 174.24 g/mol | musechem.com |

| Boiling Point | 65 °C at 0.07 mmHg | tamu.edu |

| Density | 1.023 g/mL at 25 °C | beilstein-journals.org |

| Refractive Index (n20/D) | 1.537 | tamu.edu |

Spectroscopic Data of this compound

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~7.3 | t | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~3.4 | dd | 1H | CH (alpha to C=O) |

| ~3.0 | m | 1H | CH₂ (benzylic) |

| ~2.6 | m | 1H | CH₂ (benzylic) |

| ~1.8 | m | 1H | CH₂ (propyl) |

| ~1.5 | m | 1H | CH₂ (propyl) |

| ~1.3 | m | 2H | CH₂ (propyl) |

| ~0.9 | t | 3H | CH₃ (propyl) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O |

| ~153 | Ar-C |

| ~135 | Ar-C |

| ~134 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-CH |

| ~50 | CH (alpha to C=O) |

| ~36 | CH₂ (benzylic) |

| ~34 | CH₂ (propyl) |

| ~21 | CH₂ (propyl) |

| ~14 | CH₃ (propyl) |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1710 | C=O stretch (ketone) |

| ~1600, 1480 | Aromatic C=C stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 174 | [M]⁺ (Molecular ion) |

| 131 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 115 | [M - C₃H₇ - O]⁺ |

| 103 | [C₈H₇]⁺ |

Structure

3D Structure

Propiedades

IUPAC Name |

2-propyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZFSMHRFRREQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408578 | |

| Record name | 2-PROPYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92013-10-0 | |

| Record name | 2-PROPYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYL-1-INDANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Propyl 1 Indanone

Established Synthetic Routes for 2-Propyl-1-indanone

The construction of the this compound scaffold is predominantly achieved through intramolecular cyclization reactions. These methods typically start from appropriately substituted aromatic precursors.

The intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. nih.govacs.org This reaction involves the cyclization of an aromatic compound bearing an acylating functional group, leading to the formation of the fused ring system. The reaction can be initiated from either 3-arylpropionic acids or their more reactive acid chloride derivatives. nih.gov

The direct cyclization of 3-arylpropionic acids is a common pathway to 1-indanones. nih.gov This method is considered more environmentally benign as it produces water as the main byproduct. nih.gov However, it often requires harsh reaction conditions, such as high temperatures and the use of strong acids. nih.govtandfonline.com The reaction proceeds by protonation of the carboxylic acid, which then acts as an electrophile to attack the aromatic ring, followed by cyclization and dehydration to yield the indanone.

A variety of acid catalysts can be employed to facilitate this transformation. While traditional methods have used an excess of strong Brønsted acids, newer methods focus on catalytic approaches to improve the environmental footprint of the synthesis. tandfonline.comtandfonline.com

An alternative and often more facile route involves the conversion of the 3-arylpropionic acid to its corresponding acid chloride. nih.govbeilstein-journals.org This is typically achieved using reagents like thionyl chloride or oxalyl chloride. beilstein-journals.org The resulting acid chloride is a much more reactive electrophile and undergoes intramolecular Friedel-Crafts acylation under the influence of a Lewis acid catalyst. beilstein-journals.org This "two-step" process, while efficient, generates more toxic and corrosive byproducts compared to the direct cyclization of the carboxylic acid. nih.gov The first synthesis of the parent 1-indanone (B140024) was achieved through this method in 1927, yielding the product in high purity. beilstein-journals.org

A wide array of catalyst systems have been developed and optimized for the intramolecular Friedel-Crafts acylation to produce 1-indanones. The choice of catalyst is crucial and depends on the specific substrate and the desired reaction conditions.

Lewis Acids: These are the most common catalysts for Friedel-Crafts acylation, particularly when starting from acid chlorides. beilstein-journals.org Aluminum chloride (AlCl₃) is a classic and highly effective catalyst. beilstein-journals.orggoogle.com Other Lewis acids such as tin(IV) chloride (SnCl₄) and niobium pentachloride (NbCl₅) have also been successfully employed. researchgate.net NbCl₅ is notable as it can act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the subsequent cyclization. researchgate.net

Brønsted Acids: Strong protonic acids are essential for the direct cyclization of 3-arylpropionic acids. Commonly used Brønsted acids include sulfuric acid (H₂SO₄), hydrofluoric acid (HF), and methanesulfonic acid (MSA). tandfonline.combeilstein-journals.org Polyphosphoric acid (PPA) is another frequently used reagent for this transformation. tandfonline.comtandfonline.com

Metal Triflates: In the pursuit of greener and more efficient catalytic systems, metal triflates, such as terbium triflate (Tb(OTf)₃), have emerged as powerful catalysts. beilstein-journals.orgresearchgate.net These catalysts can promote the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids at high temperatures. beilstein-journals.orgresearchgate.net They are often recoverable and reusable, adding to their appeal from an environmental and economic standpoint. beilstein-journals.org

Solid Acid Catalysts: To overcome issues associated with the separation and disposal of traditional acid catalysts, solid acid catalysts have been investigated. Heteropoly acids, for instance, have shown promise in catalyzing the intramolecular cyclodehydration of 3-arylpropionic acids. tandfonline.comtandfonline.com These catalysts are solid and can be easily separated from the reaction mixture by filtration, reducing waste and environmental impact. tandfonline.com

Table 1: Catalyst Systems in Friedel-Crafts Acylation for 1-Indanone Synthesis

| Catalyst Type | Examples | Precursor | Key Features |

| Lewis Acids | AlCl₃, SnCl₄, NbCl₅ | Acid Chlorides, Carboxylic Acids | High reactivity, often requires stoichiometric amounts. beilstein-journals.orgresearchgate.net |

| Brønsted Acids | H₂SO₄, HF, MSA, PPA | Carboxylic Acids | Strong proton donors, often used in excess. tandfonline.comtandfonline.combeilstein-journals.org |

| Metal Triflates | Tb(OTf)₃, Sc(OTf)₃ | Carboxylic Acids | Catalytic, often reusable, can require high temperatures. beilstein-journals.orgresearchgate.net |

| Solid Acids | Heteropoly Acids | Carboxylic Acids | Heterogeneous, easily separable, environmentally friendly. tandfonline.comtandfonline.com |

The regioselectivity of the intramolecular Friedel-Crafts acylation is a critical factor, especially when the aromatic ring of the precursor is substituted. The position of the cyclization is governed by the electronic and steric effects of the substituents on the aromatic ring. alexandonian.com

Electronic Effects: Electron-donating groups (activating groups) on the aromatic ring generally direct the acylation to the ortho and para positions. In the context of intramolecular cyclization to form a five-membered ring, this typically favors cyclization at the position ortho to the propyl chain. Conversely, electron-withdrawing groups (deactivating groups) decrease the reactivity of the aromatic ring and can lead to lower yields or require more forceful reaction conditions. alexandonian.com

Steric Effects: Bulky substituents on the aromatic ring can hinder acylation at the adjacent positions, potentially leading to cyclization at a less sterically crowded site.

Table 2: Factors Influencing Regioselectivity and Yield

| Factor | Influence | Example |

| Substituents | Electron-donating groups activate the ring and direct cyclization. Electron-withdrawing groups deactivate the ring. alexandonian.com | Methoxy groups favor cyclization, while halogens can deactivate the ring. tandfonline.comorgsyn.org |

| Catalyst | The choice of Lewis or Brønsted acid can impact efficiency and side reactions. researchgate.netresearchgate.net | NbCl₅ can act as both reagent and catalyst, improving efficiency. researchgate.net |

| Solvent | The polarity and coordinating ability of the solvent can affect catalyst activity and product selectivity. orgsyn.org | Nitromethane was found to be optimal for a specific substituted indanone synthesis. orgsyn.org |

| Temperature | Higher temperatures can increase reaction rates but may also lead to side products. nih.gov | Microwave irradiation can accelerate reactions and improve yields. nih.gov |

While Friedel-Crafts acylation is the most direct route to the 1-indanone core, aldol (B89426) condensation reactions represent an alternative strategy, particularly for synthesizing derivatives with substitution on the cyclopentanone (B42830) ring. scienceopen.comnih.govmagritek.com In a typical approach, a pre-formed 1-indanone could be reacted with an aldehyde or ketone in the presence of an acid or base catalyst. magritek.com This would result in the formation of a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated ketone (a 2-benzylidene-1-indanone (B110557), for example). scienceopen.comnih.gov

To synthesize this compound specifically via this general pathway, one might envision a multi-step sequence. This could involve an initial aldol condensation of 1-indanone with propanal to introduce the three-carbon chain at the 2-position, followed by subsequent chemical modifications, such as catalytic hydrogenation, to reduce the resulting double bond and carbonyl group of the side chain to the desired propyl group. This approach, however, is less direct than the intramolecular Friedel-Crafts cyclization for the specific target of this compound. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is often used to synthesize chalcone-like structures, which are structurally related to the intermediates in this hypothetical pathway. researchgate.net

Transition Metal-Catalyzed Cyclization Reactions

Palladium catalysis offers a powerful one-pot method for synthesizing multisubstituted 1-indanones. liv.ac.ukacs.orgnih.gov This process involves a Heck-aldol cascade reaction. liv.ac.ukacs.org The reaction begins with a palladium-catalyzed Heck arylation of an electron-rich olefin, such as n-butyl vinyl ether, with a 2-halobenzaldehyde. acs.org This step introduces an enol functionality onto the aromatic ring. liv.ac.ukacs.org Following this, an ethylene (B1197577) glycol-promoted aldol-type annulation occurs, where the newly formed enol ether intramolecularly attacks the neighboring carbonyl group, leading to the formation of the 1-indanone ring system after acidic workup. liv.ac.ukacs.orgnih.gov This cascade reaction provides a direct route to various 1-indanones in moderate to excellent yields. liv.ac.ukacs.org

Rhodium-catalyzed reactions provide an efficient pathway for synthesizing indanones through C-H activation. rsc.orgrsc.org For example, rhodium(III)-catalyzed annulation of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones can produce 3-trifluoromethyl-7-methyl-1-indanones. rsc.org The mechanism involves C-H activation, insertion of the unsaturated ketone into the rhodium-carbon bond, and subsequent cyclization. rsc.org Another approach involves the rhodium(III)-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes, which yields substituted indanone derivatives through a formal [4+1] cycloaddition. organic-chemistry.org These methods are valued for their ability to construct complex molecules from relatively simple starting materials with high functional group tolerance. rsc.orgacs.org A rhodium-catalyzed direct insertion of ethylene into the C-C bond of 1-indanones has also been reported, leading to ring expansion and the formation of seven-membered cyclic ketones. nih.gov

Manganese catalysts are effective in promoting regioselective additions to form functionalized indanones. rsc.orgacs.org For instance, Mn(CO)₅Br can catalyze the regioselective addition of 2-carbonyl-1-indanones to terminal alkynes. rsc.org This reaction can proceed through a domino Markovnikov–anti-Markovnikov addition to create fused tricyclic scaffolds with all-carbon quaternary centers. rsc.orgnih.gov The regioselectivity depends on the substituent on the 2-carbonyl group of the indanone. rsc.orgnih.gov Additionally, manganese(III) acetate (B1210297) can mediate the addition of dimedone to 2-benzylidene-1-indanone derivatives, yielding novel spiro-dihydrobenzofuran isomers. tubitak.gov.tr Manganese catalysts also enable the regioselective dehydrogenative alkylation of indolines to produce either C3- or N-alkylated indoles, with the outcome determined by the solvent. organic-chemistry.org

Iron(III) Chloride-Catalyzed Carbene/Alkyne Metathesis

Iron(III) chloride (FeCl3) has emerged as an environmentally benign and abundant catalyst for various organic transformations. One such application is in the synthesis of indenones through a formal [2+2] cycloaddition/ring-opening cascade of o-keto-cinnamates. rsc.orgresearchgate.net This method demonstrates high functional group tolerance, accommodating bromide, chloride, amide, acid, and ester groups. rsc.org While the direct synthesis of this compound using this specific carbene/alkyne metathesis has not been explicitly detailed in the provided results, the underlying principle of iron-catalyzed cyclization is relevant. For instance, a FeCl3-catalyzed carbene/alkyne metathesis of o-alkynylbenzoyl diazoacetates has been developed to produce indeno[1,2-c]furans. scispace.comresearchgate.net This suggests the potential for adapting iron-catalyzed methodologies for the synthesis of specifically substituted indanones like the 2-propyl variant.

A plausible mechanism for such a transformation involves the reaction of a suitable precursor with FeCl3, which could generate a conjugated enolate. This intermediate could then undergo rearrangement and attack on a Lewis acid-activated ketone at the ortho position of the aromatic ring, followed by rearomatization to form the indanone structure. researchgate.net

Cyclization from Substituted Phenylpropionic Acids

A cornerstone in the synthesis of 1-indanones is the intramolecular Friedel-Crafts cyclization of 3-phenylpropionic acids or their corresponding acid chlorides. mdpi.comwikipedia.orgnih.gov This method, first reported in 1927, involves the treatment of phenylpropionic acid chloride with a Lewis acid like aluminum chloride (AlCl3) to yield the indanone. beilstein-journals.orgnih.govresearchgate.net

To synthesize this compound via this route, the starting material would be 2-propyl-3-phenylpropionic acid. The cyclization can be promoted by various acidic catalysts, including polyphosphoric acid (PPA), sulfuric acid, or hydrogen fluoride. google.comchemicalforums.comwhiterose.ac.uk The direct cyclization of the carboxylic acid is often more challenging than using the acid chloride but is preferred from an environmental standpoint. mdpi.comnih.gov

| Starting Material | Catalyst/Reagent | Product | Yield | Reference |

| Phenylpropionic acid chloride | Aluminum chloride | 1-Indanone | 90% | beilstein-journals.orgnih.gov |

| 3-(2-bromophenyl)propionic acid | n-BuLi | 1-Indanone | 76% | nih.gov |

| 3-Arylpropionic acids | Tb(OTf)3 | Substituted 1-indanones | up to 74% | nih.gov |

| α,α-dimethyldihydrocinnamic acid | Polyphosphoric acid | 2,2-dimethyl-1-indanone | - | google.com |

Alternative and Emerging Synthetic Strategies for Indanone Derivatives

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, safety, and environmental friendliness. mdpi.comnih.gov

Non-conventional energy sources have been successfully employed to accelerate the synthesis of 1-indanones. mdpi.comnih.gov Microwave (MW) irradiation and high-intensity ultrasound (US) have been shown to significantly reduce reaction times for the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. mdpi.comresearchgate.netnih.gov For example, the cyclization of 3-(4-methoxyphenyl)propionic acid, which takes a long time at room temperature, can be completed in just 60 minutes under microwave heating. nih.gov These techniques offer a greener alternative to traditional heating methods. mdpi.comnih.gov High-pressure conditions, often employed using a Q-tube™ reactor, also provide an efficient and safe method for these cyclizations. mdpi.comresearchgate.net

Microwave-assisted synthesis has also been utilized in the derivatization of indanone structures, for instance, in the hydrolysis of benzyl (B1604629) Meldrum's acid derivatives to carboxylic acids, which are then cyclized to halo-1-indanones. beilstein-journals.orgnih.gov Furthermore, microwave irradiation has been applied to the synthesis of various heterocyclic compounds derived from quinoline, demonstrating its broad applicability. arabjchem.org

Meldrum's acid and its derivatives serve as versatile precursors for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation. beilstein-journals.orguwaterloo.ca These compounds are stable, easy to prepare, and can be readily functionalized. beilstein-journals.orgacs.org The cyclization is often catalyzed by metal trifluoromethanesulfonates, such as Sc(OTf)3, under mild conditions. beilstein-journals.orgacs.org

This methodology is particularly advantageous for producing 2-substituted-1-indanones. uwaterloo.caorgsyn.org By starting with a 5-benzyl-5-propyl-Meldrum's acid, one could directly synthesize this compound. This approach avoids the challenges associated with the direct alkylation of the indanone ring. orgsyn.org The reaction tolerates a wide range of functional groups, including alkenes, alkynes, ethers, and halides. uwaterloo.caacs.org

| Catalyst | Substrate Type | Product | Yield Range | Reference |

| Sc(OTf)3, Dy(OTf)3, Yb(OTf)3 | Meldrum's acid derivatives | 1-Indanone derivatives | 13-86% | beilstein-journals.org |

| Sc(OTf)3 | Quaternized Meldrum's acids | Substituted 1-indanones | up to 94% | beilstein-journals.org |

An early method, described by Mayer and Müller in 1927, involves the cyclization of unsaturated ketones with acid chlorides to form 1-indanones. beilstein-journals.orgnih.govresearchgate.net More contemporary approaches have expanded on this concept. For example, a ruthenium-catalyzed tandem coupling and cyclization of aromatic acids with α,β-unsaturated ketones has been developed for the one-step synthesis of structurally diverse 1-indanones. acs.orgnih.gov This process involves a sequence of reactions including C-H activation, conjugate addition, and Dieckmann condensation. acs.org By carefully selecting the α,β-unsaturated ketone, it is possible to introduce a propyl group at the 2-position of the indanone ring.

Another relevant method is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. acs.orgorganic-chemistry.org This reaction proceeds under an atmosphere of carbon monoxide and can be used to construct the indanone ring system from a terminally unsaturated precursor. acs.org

Derivatization and Functionalization of this compound

Once the this compound core is synthesized, it can be further modified to create a variety of derivatives. The presence of the ketone and the methylene (B1212753) group adjacent to the carbonyl offers sites for various chemical transformations.

One common reaction is the Knoevenagel condensation, where the 1-indanone reacts with aromatic aldehydes to form 2-benzylidene-1-indanones. nih.gov These derivatives can then be subjected to hydrogenolysis to yield 2-benzyl substituted 1-indanones. nih.gov Ultrasound has been utilized to assist in the synthesis of 2-benzylidene-1-indanone derivatives, which have been studied as corrosion inhibitors. nih.govacs.org

Furthermore, the ketone group itself can be a site for derivatization. For example, self-acylation of indan-1-ones can occur to form 2-(3-phenyl-1-oxopropyl)indan-1-ones, which are 1,3-diketones. researchgate.net Additionally, 1-indanones can be used as substrates in multi-component reactions to build more complex heterocyclic structures, such as dihydropyrimidinones. mdpi.com The alkylation of the α-carbon to the carbonyl is another key functionalization, although direct mono-alkylation can be challenging. orgsyn.org As previously mentioned, synthesizing the 2-substituted indanone directly from a precursor like a Meldrum's acid derivative can be a more efficient strategy. orgsyn.org

Formation of Chalcone (B49325) Derivatives from this compound

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are synthesized through the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde. nih.govchemrevlett.comwikipedia.org In the context of this compound, this reaction is used to create chalcone derivatives containing an indanone moiety. nih.gov

The synthesis typically involves the condensation of this compound with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or piperidine, in a suitable solvent like ethanol. nih.govucl.ac.beusm.my This reaction is a type of crossed-aldol condensation. wikipedia.orgresearchgate.net The resulting chalcone derivatives have been investigated for their potential biological activities. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Features |

|---|---|---|---|---|

| This compound | Aromatic Aldehydes | Claisen-Schmidt Condensation | Chalcone derivatives of this compound | Forms an α,β-unsaturated carbonyl system. nih.gov |

Hydrogenation and Nucleophilic Addition Reactions

The carbonyl group of this compound is susceptible to both hydrogenation and nucleophilic addition reactions. These reactions are fundamental in modifying the indanone core for the synthesis of various derivatives.

Hydrogenation: The hydrogenation of the carbonyl group in 1-indanones leads to the formation of the corresponding 1-indanols. This reduction can be achieved using various catalytic systems. For instance, the liquid-phase hydrogenation of 1-indanone over metal-based catalysts like nickel, cobalt, or copper supported on silica (B1680970) has been studied. researchgate.net Asymmetric transfer hydrogenation can be employed for the kinetic resolution of 3-aryl-indanones, yielding chiral indanols and unreacted indanones. rsc.org

Nucleophilic Addition: The carbonyl carbon of this compound is electrophilic and can be attacked by nucleophiles. ksu.edu.sageeksforgeeks.org Nucleophilic addition reactions are a cornerstone of carbonyl chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. chemguide.co.uk Common nucleophiles include Grignard reagents and organolithium compounds, which upon reaction with the indanone and subsequent acidic workup, would yield tertiary alcohols. ksu.edu.sa The reactivity of the carbonyl group can be influenced by steric and electronic factors. geeksforgeeks.org

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Hydrogenation | H₂, Metal Catalyst (e.g., Ni/SiO₂, Co/SiO₂) | 2-Propyl-1-indanol | Reduction of the carbonyl to an alcohol. researchgate.net |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol | Formation of a new C-C bond at the carbonyl carbon. ksu.edu.sa |

Cyclization Reactions to Form Complex Cyclic Compounds

This compound and its derivatives can undergo various cyclization reactions to construct more complex polycyclic systems. These reactions are valuable for synthesizing natural products and other intricate molecular architectures. nih.govscispace.comrsc.org

Annulation reactions involving 1-indanones are a powerful strategy for building fused and spirocyclic frameworks. nih.govscispace.com For example, 1-indanones can participate in rhodium-catalyzed [5+2] cycloadditions with internal alkynes to form benzocycloheptenones. nih.gov Furthermore, derivatives of 1-indanone can be utilized in multi-step sequences to create novel fused tricyclic skeletons. semanticscholar.org For instance, a methylated indanone derivative can be converted through a series of steps including reduction, oxidation, and a Horner-Wadsworth-Emmons reaction to yield a precursor that cyclizes to a 6/5/7 ring system. semanticscholar.org

Synthesis of Spiro and Fused Frameworks involving 1-Indanones

The versatility of the 1-indanone scaffold extends to the synthesis of spiro and fused ring systems, which are prevalent in many biologically active molecules. nih.govscispace.comrsc.org

Spirocarbocyclic Compounds

Spirocarbocycles, which contain two carbocyclic rings connected by a single common atom, can be synthesized from 1-indanones. nih.gov A multicomponent reaction involving 1-indanone, an aldehyde, and another nucleophile can lead to the formation of spirocarbocyclic compounds. rsc.org For example, the reaction of 1-indanone with benzaldehydes can produce spirocarbocycles. rsc.org Another approach involves the dimerization of 2-arylidene-1-indanones to generate the corresponding spiro compounds. rsc.org

Spiroheterocycles (e.g., N-containing spiro-heterocycles)

Spiroheterocycles, which feature a spiro center connecting a carbocycle and a heterocycle, are of significant interest in medicinal chemistry. researchgate.netrsc.org The synthesis of spiroheterocycles can be achieved through various strategies, including tandem reactions. beilstein-journals.org While specific examples involving this compound are not detailed in the provided context, the general reactivity of 1-indanones suggests their applicability in such syntheses. For instance, domino reactions involving 1-indanones can lead to the formation of spiroheterocycles containing sulfur. researchgate.net

Annulations with Other Cyclic Systems

Annulation, or ring-forming, reactions are a key method for constructing fused cyclic systems from 1-indanones. nih.govscispace.comrsc.org These reactions can lead to the formation of both carbocyclic and heterocyclic fused frameworks. nih.govscispace.com One notable example is the rhodium-catalyzed ring expansion of 1-indanones with ethylene, which proceeds via a "cut-insert-sew" mechanism to yield benzocycloheptenones. nih.govscispace.com Additionally, 1-indanone derivatives can react with various partners in annulation reactions to produce polycyclic compounds. For example, 2-arylidene-1-indanones can undergo reactions to form polyheterocyclic systems. scispace.comsemanticscholar.org

| Framework Type | Synthetic Strategy | Example Reaction |

|---|---|---|

| Spirocarbocycles | Multicomponent reaction | 1-indanone + benzaldehyde (B42025) -> spirocarbocycle rsc.org |

| Spiroheterocycles | Tandem/Domino reactions | General synthesis from cyclic diazo compounds beilstein-journals.org |

| Fused Carbocycles | Ring expansion | Rh-catalyzed reaction of 1-indanone with ethylene nih.govscispace.com |

| Fused Heterocycles | Domino annulation | Reaction of 2-isothiocyanato-1-indanones with hydroxyaryl-substituted sulfones nih.gov |

Mechanistic Investigations of this compound Synthesis and Reactions

Understanding the underlying mechanisms of synthetic routes is crucial for optimizing reaction conditions and improving product yields and selectivity.

One prominent pathway for synthesizing 2-substituted indanones is the rhodium-catalyzed intramolecular hydroacylation of o-(2-alkylvinyl)benzaldehydes. doi.org The reaction mechanism is believed to proceed through several key steps. Initially, an activated diphosphine-rhodium complex catalyzes the reaction. doi.org The process likely involves the coordination of the rhodium catalyst to the alkene and aldehyde functionalities of the substrate. This is followed by migratory insertion of the alkene into the rhodium-hydride bond and subsequent reductive elimination to furnish the this compound product and regenerate the active catalyst.

Another significant synthetic route is the intramolecular Friedel-Crafts acylation. This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. nih.govnih.govmdpi.com The mechanism in the presence of a superacid catalyst like triflic acid involves the protonation of the carboxylic acid (or activation of the acid chloride), followed by an electrophilic aromatic substitution where the acylium ion attacks the aromatic ring to form a six-membered ring intermediate. Subsequent deprotonation and rearomatization lead to the formation of the indanone ring. rsc.org A plausible mechanism involves the protic acid activating and isomerizing the double bond of a cinnamic acid ester to yield equilibrating structures, which then undergo intramolecular acylation and rearomatization to form an indenone intermediate. This intermediate can then be treated in-situ with an external arene to afford the indanone. rsc.org

Transition metal-catalyzed carbonylative cyclization of carboxylic acid esters also provides a pathway to 1-indanones. nih.govresearchgate.net A proposed general mechanism suggests the involvement of transition metal complexes and carbon monoxide. nih.govresearchgate.net

The choice of catalyst and reaction conditions profoundly impacts the synthesis of this compound in terms of selectivity and yield.

In the rhodium-catalyzed intramolecular hydroacylation, the catalyst loading and solvent are critical. For instance, the synthesis of 2-ethyl-1-indanone (B1366218) required a higher catalyst loading (10 mol%) for complete conversion compared to other alkyl-substituted analogs. doi.org Dihalogenated solvents like DCE have been found to be effective for this transformation. doi.org

For the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, the choice of acid catalyst and reaction conditions are paramount. While traditional methods using strong acids often require harsh conditions and long reaction times, modern approaches utilize superacids like triflic acid (TfOH) or non-conventional energy sources like microwaves (MW) and ultrasound (US) to improve yields and reduce reaction times. nih.govmdpi.com For example, using three equivalents of TfOH under microwave irradiation at 80 °C resulted in complete conversion of the substrate to the corresponding indanone in just 60 minutes, whereas lower catalyst amounts led to the formation of by-products. mdpi.com The use of triflic acid on silica gel (TfOH-SiO2) as a recyclable catalyst has been explored, although it showed no conversion under MW or US conditions in a test reaction. mdpi.com

The table below summarizes the effect of different catalysts and conditions on the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propionic acid. mdpi.com

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Method | Time (min) | Conversion (%) | Yield (%) |

| 1 | PPA | - | 80 | MW | 60 | 10 | 5 |

| 2 | PPA | - | 80 | US | 60 | 20 | 15 |

| 3 | Eaton's Reagent | - | 80 | MW | 60 | 30 | 25 |

| 4 | Eaton's Reagent | - | 80 | US | 60 | 40 | 35 |

| 5 | TfOH (3 eq.) | CH₂Cl₂ | 80 | MW | 60 | 100 | 95 |

| 6 | TfOH (3 eq.) | CH₂Cl₂ | r.t. | Stirring | 1440 | 100 | 61 |

| 7 | TfOH (1 eq.) | CH₂Cl₂ | 80 | MW | 60 | 50 | 30 |

| 8 | TfOH (2 eq.) | CH₂Cl₂ | 80 | MW | 60 | 80 | 65 |

Data sourced from a study on non-conventional methodologies for 1-indanone synthesis. mdpi.com

Achieving stereochemical control is a significant challenge in the synthesis of chiral molecules like this compound. Asymmetric synthesis aims to produce a single enantiomer of the desired product.

In the context of rhodium-catalyzed intramolecular hydroacylation, the use of chiral diphosphine ligands can induce enantioselectivity. For the synthesis of this compound, the use of a rhodium complex with (R)-DTBM-SegPhos as the chiral ligand resulted in a product with 59% enantiomeric excess (ee). doi.org This demonstrates that the choice of chiral ligand is crucial for controlling the stereochemistry of the product.

Other strategies for stereochemical control in the synthesis of related indanone structures include enantioselective intramolecular Heck reactions and the use of chiral auxiliaries. whiterose.ac.ukrsc.org For instance, the synthesis of chiral 3-aryl-1-indanones has been achieved with high yields and excellent enantioselectivities through a rhodium-catalyzed asymmetric intramolecular 1,4-addition using MonoPhos as a chiral ligand. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical processes that are environmentally benign, economically viable, and socially responsible. wjpmr.com

Solvent-free reactions, often conducted by grinding solid reactants or using a melt phase, represent a key aspect of green chemistry by minimizing the use of volatile and often toxic organic solvents. tandfonline.comjocpr.com This approach can lead to higher efficiency, simpler work-up procedures, and reduced waste. jocpr.com For example, the aldol condensation between 3,4-dimethoxybenzaldehyde (B141060) and 1-indanone can be performed by grinding in the absence of a solvent with catalytic sodium hydroxide. tandfonline.com While direct examples for this compound are not explicitly detailed, the principles are applicable to its synthesis, particularly in reactions like aldol condensations which could be part of a multi-step synthesis.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comskpharmteco.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. jocpr.com The intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids is advantageous from an atom economy perspective as it produces water as the only by-product. nih.govmdpi.com

Catalytic processes are fundamental to improving atom economy and reducing waste. jocpr.comresearchgate.net The use of recyclable catalysts, such as metal triflates in ionic liquids for intramolecular Friedel-Crafts acylation, further enhances the greenness of the synthesis by allowing for catalyst reuse and minimizing waste. beilstein-journals.org Similarly, developing metal-free catalytic systems, such as using L-proline for the intramolecular hydroacylation of 2-vinylbenzaldehyde, offers a more environmentally benign pathway to indanone scaffolds. rsc.org

Advanced Characterization and Analytical Techniques for 2 Propyl 1 Indanone

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and bonding arrangements within 2-Propyl-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons on the five-membered ring, and the protons of the propyl side chain. Based on the detailed analysis of its analog, 2-ethyl-1-indanone (B1366218), the aromatic protons (H4, H5, H6, H7) would appear in the downfield region, typically between 7.2 and 7.8 ppm. chemchart.com The H7 proton, being adjacent to the electron-withdrawing carbonyl group, is expected to be the most deshielded. chemchart.com The propyl group would introduce a new set of signals: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a multiplet for the methylene group attached to the indanone ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C1) is the most deshielded, with a characteristic chemical shift expected to be above 200 ppm. chemchart.com The aromatic carbons would resonate in the 120-155 ppm range. chemchart.com The carbons of the propyl group would appear in the upfield region, typically below 40 ppm. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, confirming the assignments. chemchart.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound (based on 2-ethyl-1-indanone analog)

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Notes |

|---|---|---|---|

| 1 (C=O) | - | ~207 | Carbonyl carbon, no attached protons. chemchart.com |

| 2 (CH) | ~2.7 | ~45 | Methine proton adjacent to propyl group. |

| 3 (CH₂) | ~3.0 (dd), ~2.8 (dd) | ~36 | Diastereotopic protons on the five-membered ring. anatrace.com |

| 4 (Ar-H) | ~7.4 | ~124 | Aromatic proton. chemchart.com |

| 5 (Ar-H) | ~7.3 | ~127 | Aromatic proton. chemchart.com |

| 6 (Ar-H) | ~7.5 | ~135 | Aromatic proton. chemchart.com |

| 7 (Ar-H) | ~7.7 | ~128 | Aromatic proton adjacent to C=O. chemchart.com |

| 8 (Ar-C) | - | ~134 | Quaternary aromatic carbon. chemchart.comanatrace.com |

| 9 (Ar-C) | - | ~153 | Quaternary aromatic carbon, adjacent to C=O. chemchart.com |

| Propyl-C1' (CH₂) | ~1.8 (m), ~1.5 (m) | ~34 | Methylene group attached to C2. |

| Propyl-C2' (CH₂) | ~1.4 (sextet) | ~20 | Central methylene group. |

| Propyl-C3' (CH₃) | ~0.9 (t) | ~14 | Terminal methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. google.com The IR spectrum of this compound will be dominated by a strong, sharp absorption band for the carbonyl (C=O) group.

Key expected absorption bands include:

C=O Stretch: A strong, sharp peak around 1710-1720 cm⁻¹, characteristic of a five-membered ring ketone conjugated with an aromatic ring. For the parent 1-indanone (B140024), this peak is observed around 1717 cm⁻¹. Current time information in Bangalore, IN.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the C-H bonds of the propyl group and the five-membered ring.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region. acs.org

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2960-2850 | Aliphatic C-H Stretch | Medium-Strong |

| 1717 | Ketone C=O Stretch | Strong, Sharp Current time information in Bangalore, IN. |

| 1600, 1580, 1480 | Aromatic C=C Stretch | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments.

For this compound (Molecular Weight: 174.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 174. Key fragmentation pathways would likely involve the loss of the propyl group and cleavages within the indanone ring structure.

Expected key fragments include:

[M]⁺: The molecular ion peak at m/z = 174.

[M-43]⁺: A prominent peak at m/z = 131, resulting from the loss of the propyl radical (•C₃H₇). This is often a major fragmentation pathway for alkyl-substituted compounds. rsc.org

[M-28]⁺: A peak at m/z = 146 from the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, if sterically feasible.

[M-71]⁺: A peak at m/z = 103, corresponding to the loss of the propyl group and carbon monoxide.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 174 | [C₁₂H₁₄O]⁺ | Molecular Ion (M⁺) |

| 131 | [M - C₃H₇]⁺ | Loss of propyl radical. rsc.org |

| 115 | [C₉H₇]⁺ | Loss of C₃H₇ and O. |

| 103 | [M - C₃H₇ - CO]⁺ | Loss of propyl radical and carbon monoxide. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from aromatic compounds. Current time information in Bangalore, IN. |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and assessing its purity.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC) is a powerful technique for separating and analyzing volatile compounds. scielo.br In GLC, a gaseous mobile phase carries the vaporized sample through a column containing a non-volatile liquid stationary phase. wordpress.com The separation is based on the differential partitioning of components between the two phases. wordpress.com

The retention time—the time it takes for a compound to travel through the column—is a key parameter for identification. nih.gov For this compound, the retention time would depend on factors such as its boiling point, the polarity of the stationary phase, the column temperature, and the flow rate of the carrier gas. Current time information in Bangalore, IN. On a standard non-polar column (e.g., polydimethylsiloxane), elution order is primarily determined by boiling point. Current time information in Bangalore, IN. Given its structure, this compound would be expected to have a longer retention time than 1-indanone or 2-ethyl-1-indanone under identical conditions due to its higher molecular weight and likely higher boiling point.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor reaction progress, check compound purity, and determine appropriate solvent systems for column chromatography. google.com It involves a stationary phase (commonly silica (B1680970) gel or alumina) coated on a plate and a liquid mobile phase (eluent). nih.gov

The separation is based on the principle of differential adsorption and solubility. nih.gov The retention factor (Rƒ), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to characterize a compound under a specific set of conditions. For this compound, which is a moderately polar ketone, its Rƒ value will be highly dependent on the polarity of the eluent. In a non-polar solvent system like hexane/ethyl acetate (B1210297), it would be expected to have an intermediate Rƒ value. Increasing the proportion of the more polar solvent (ethyl acetate) would increase the Rƒ value, causing the spot to travel further up the plate. Visualization can be achieved using UV light, as the indanone ring is UV-active, or by staining with an appropriate agent like iodine vapor. google.com

Column Chromatography (e.g., Radial Chromatography, Silica Gel)

Column chromatography is a fundamental purification technique used to isolate desired compounds from a mixture. orgchemboulder.com In the context of this compound and its analogs, this method is crucial for removing byproducts and unreacted starting materials from the crude reaction mixture.

Silica Gel Chromatography:

Silica gel (SiO₂) is a commonly used adsorbent for column chromatography in organic synthesis due to its polarity. orgchemboulder.comfujifilm.com The separation principle is based on the differential adsorption of compounds onto the stationary silica gel phase and their solubility in the mobile phase (eluent). orgchemboulder.com For indanone derivatives, a typical mobile phase consists of a mixture of n-hexane and ethyl acetate. sci-hub.senih.gov The polarity of the eluent is a critical parameter; a more polar solvent will move compounds through the column more rapidly. orgchemboulder.com

In the synthesis of various indanone chalcone (B49325) derivatives, column chromatography with a silica gel stationary phase and an n-hexane:ethyl acetate (8:2) mobile phase was employed for purification. sci-hub.se Similarly, the purification of 5-(1H-imidazol-1-yl)-2-methyl-1-indanone was achieved using medium pressure column chromatography with silica gel and chloroform (B151607) as the eluent. prepchem.com For the purification of 2,2-dimethyl-1-indanone, a crude product was purified using a 1:9 ethyl acetate/hexane mixture. google.com

The effectiveness of the separation is often monitored by Thin-Layer Chromatography (TLC), which uses the same stationary phase (silica gel) and a similar mobile phase to determine the appropriate solvent system and to track the progress of the purification. sci-hub.senih.govorgsyn.orgacademicjournals.org

Radial Chromatography:

Radial chromatography is a variation of column chromatography that can be used for the purification of compounds. In one instance, a crude product of 2,2-dimethyl-1-indanone was purified using this technique with a 1:9 ethyl acetate/hexane solvent system, yielding the characterized product. google.com

Table 1: Examples of Column Chromatography Conditions for Indanone Derivatives

| Compound | Stationary Phase | Mobile Phase | Reference |

| Indanone chalcone derivatives | Silica gel | n-hexane: ethyl acetate (8:2) | sci-hub.se |

| 5-(1H-imidazol-1-yl)-2-methyl-1-indanone | Silica gel | Chloroform | prepchem.com |

| 2,2-dimethyl-1-indanone | Not specified | 1:9 ethyl acetate/hexane | google.com |

| 3′-hydroxypropyl 1-oxo-indane-4-carboxylate | Silica gel | n-hexane:EtOAc (1:1, v/v) | nih.gov |

| Indanoyl-amino acid conjugates | Silica gel | n-hexane:EtOAc (from 7:3 to 2:8 v/v) | nih.gov |

| 1-benzylhydrazono-indanoyl-L-isoleucyl methyl ester | Silica gel | Chloroform | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. creative-proteomics.comresearchgate.net It is highly effective for identifying and quantifying compounds in complex mixtures. creative-proteomics.comnih.gov LC-MS/MS, a tandem mass spectrometry approach, provides even greater specificity and structural information by fragmenting the initial ions and analyzing the resulting fragments. creative-proteomics.com

In the analysis of indanone derivatives and related compounds, LC-MS is used for both qualitative and quantitative purposes. For example, in the study of flame retardants, LC-MS/MS was used for the simultaneous determination of various compounds, including those with structures related to indanone. kau.edu.sa The method's high sensitivity allows for the detection of trace components. creative-proteomics.com

The choice of ionization source is critical in LC-MS. Electrospray ionization (ESI) is suitable for polar compounds, while atmospheric pressure chemical ionization (APCI) is often used for less polar to moderately polar compounds. kau.edu.sa The selection of the ionization mode (positive or negative) depends on the chemical nature of the analyte. digitellinc.com

Table 2: LC-MS Applications in the Analysis of Related Compounds

| Application | Technique | Key Findings | Reference |

| Analysis of flame retardants | LC-MS/MS | Developed a method for simultaneous analysis of BFRs and PFRs. | kau.edu.sa |

| Characterization of degradation products | HPLC-MS/MS | Identified molecular structures of degradation products of nitroplasticizers. | digitellinc.com |

| Determination of antioxidants in food | HPLC with photodiode array detector | Method for determining 11 antioxidants in various food matrices. | fda.gov.tw |

| Characterization of drug impurities | 2D-LC-MS/MS | Identified and characterized degradation impurities of Noscapine. | researchgate.net |

Elemental Analysis

Elemental analysis is a crucial technique for determining the elemental composition of a pure compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. This information is used to confirm the empirical and molecular formula of a newly synthesized compound. academicjournals.org

For various indanone derivatives, elemental analysis has been used to verify their proposed structures. The calculated elemental percentages based on the expected molecular formula are compared with the experimentally found values. A close agreement between the calculated and found values provides strong evidence for the compound's identity and purity. sci-hub.seacademicjournals.org

Table 3: Elemental Analysis Data for Indanone Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| Indanone Chalcone Derivative (5m) | C₂₇H₂₄O₄ | C, 78.62; H, 5.86 | C, 78.57; H, 5.88 | sci-hub.se |

| (E)-2-(4-methoxybenzylidene)-1-indanone | C₁₇H₁₄O₂ | C, 81.58; H, 5.64 | C, 81.61; H, 5.66 | academicjournals.org |

| (E)-2-(4-hydroxy-3-methoxybenzylidene)-1-indanone | C₁₇H₁₄O₃ | C, 76.68; H, 5.30 | C, 76.61; H, 5.40 | academicjournals.org |

| 2,4-Dinitrophenylhydrazone Derivative (2b) | C₂₄H₂₁N₅O₄ | C, 65.00; H, 4.77; N, 15.79 | C, 65.19; H, 4.67; N, 15.68 | academicjournals.org |

| (E)-1-indanone oxime | C₉H₉NO | C, 73.45; H, 6.16; N, 9.52 | C, 72.67; H, 6.19; N, 9.45 | orgsyn.org |

Purity Assessment Methods

Assessing the purity of this compound and its derivatives is essential to ensure the quality and reliability of the compound for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to check the purity of a compound and to monitor the progress of a reaction. sci-hub.seorgsyn.org The presence of a single spot on the TLC plate under various solvent systems is a good indication of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used to determine the purity of a compound by detecting and quantifying any impurities. A pure compound will ideally show a single peak in the chromatogram. fda.gov.twresearchgate.net

Gas Chromatography (GC): For volatile and thermally stable compounds like some indanone derivatives, GC can be used to assess purity. The presence of a single peak in the gas chromatogram suggests a high degree of purity. sci-hub.se

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. sci-hub.seacademicjournals.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. A pure sample will show a prominent molecular ion peak corresponding to its molecular weight. sci-hub.seacademicjournals.org

The combination of these methods provides a comprehensive assessment of the purity of this compound and related compounds, ensuring their suitability for further use.

Medicinal Chemistry and Biological Activity of 2 Propyl 1 Indanone and Its Derivatives

Pharmacological Relevance of Indanone Core Structures

The indanone skeleton is a privileged scaffold in medicinal chemistry, widely distributed in natural products and synthetic molecules with a broad spectrum of biological activities. acs.org This core structure, consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, serves as a crucial pharmacophore in the development of various therapeutic agents. whiterose.ac.ukresearchgate.net The rigid framework of the indane nucleus and its analogues provides a versatile platform for designing molecules that can interact with a variety of biological targets. researchgate.net

Indanone-Based Drugs and Clinical Applications

The therapeutic importance of the indanone core is highlighted by its presence in several clinically successful drugs. researchgate.net

Donepezil (B133215): An acetylcholinesterase inhibitor, Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease. acs.orgnih.gov Its structure features a 5,6-dimethoxy-1-indanone (B192829) moiety linked to a benzylpiperidine group. rsc.orgresearchgate.net The indanone portion of Donepezil interacts with the peripheral anionic site of the acetylcholinesterase enzyme. researchgate.net

Indinavir: An important antiviral drug, Indinavir is a protease inhibitor used in the treatment of HIV infection. researchgate.net The synthesis of Indinavir involves an indanone intermediate, highlighting the utility of this scaffold in creating complex, biologically active molecules. cymitquimica.comhaihangchem.com

The successful application of these drugs has spurred further research into indanone derivatives for a range of other conditions, including cancer, cardiovascular diseases, and infections. beilstein-journals.orgnih.gov

Naturally Occurring Indanone Derivatives with Bioactivity

Nature also provides a rich source of indanone-containing compounds with significant biological activities. whiterose.ac.uk

Pterosins: This family of sesquiterpenoids, isolated from ferns of the Pteris genus, features an indanone core. rjptonline.orginformahealthcare.com Pterosins have demonstrated a variety of biological effects, including antibacterial, cytotoxic, and anti-inflammatory properties. nih.govprota4u.orgnih.gov For instance, certain pterosins inhibit the growth of cancer cells and show activity against various bacteria. nih.govprota4u.org Some have also been shown to inhibit calcium contractures induced by histamine (B1213489) and acetylcholine. prota4u.org

Other Natural Indanones: Compounds like 4-hydroxy-7-methylindanone and 7-formyl-3-methoxy-5-methylindanone, isolated from marine cyanobacteria, have shown antibacterial activity. rsc.org The diverse structures and bioactivities of these natural products continue to inspire the design and synthesis of new indanone-based therapeutic agents. acs.org

Table 1: Examples of Bioactive Indanone Derivatives

| Compound | Type | Source/Application | Key Bioactivity |

| Donepezil | Synthetic | Alzheimer's Disease Drug | Acetylcholinesterase Inhibitor nih.govrsc.org |

| Indinavir | Synthetic | HIV Protease Inhibitor | Antiviral researchgate.net |

| Pterosins | Natural | Pteris Ferns | Antibacterial, Cytotoxic, Anti-inflammatory nih.govprota4u.orgnih.gov |

| 4-hydroxy-7-methylindanone | Natural | Marine Cyanobacteria | Antibacterial rsc.org |

Therapeutic Applications and Biological Targets

Derivatives of 2-propyl-1-indanone have been investigated for various therapeutic applications, with a significant focus on their anti-inflammatory effects.

Anti-inflammatory Activity

The indanone scaffold is a known pharmacophore for anti-inflammatory activity. researchgate.netajrconline.org Research has shown that derivatives of 1-indanone (B140024) can exhibit potent anti-inflammatory properties, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. beilstein-journals.org The structural similarities between indanones and other anti-inflammatory compounds, such as chalcones, have driven the exploration of indanone derivatives as new anti-inflammatory agents. scienceopen.com

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

A key mechanism of the anti-inflammatory action of indanone derivatives is the inhibition of pro-inflammatory cytokines. nih.gov Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are crucial mediators of the inflammatory response. thermofisher.com Overproduction of these cytokines is associated with various inflammatory diseases. nih.gov

Studies on 2-benzylidene-1-indanone (B110557) derivatives, which share a core structure with this compound, have demonstrated significant inhibitory effects on the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in macrophages. scienceopen.comnih.gov For example, certain derivatives have shown high percentage inhibition of both TNF-α and IL-6, indicating their potential to control inflammatory processes. scienceopen.com The anti-inflammatory effects of IL-6 blockade, in particular, have proven effective in conditions like rheumatoid arthritis. mdpi.com

Table 2: Inhibition of Pro-inflammatory Cytokines by Indanone Derivatives

| Compound Class | Cytokine Inhibited | Experimental Model | Reference |

| 2-benzylidene-1-indanone derivatives | TNF-α, IL-6 | LPS-stimulated murine primary macrophages | scienceopen.comnih.gov |

| Pterostilbene-indanone derivatives | IL-1β, TNF-α | LPS-stimulated RAW264.7 macrophages | researchgate.net |

Modulation of Inflammatory Pathways (e.g., NF-κB/MAPK signaling)

The anti-inflammatory effects of indanone derivatives are often mediated through the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov These pathways play a central role in regulating the expression of genes involved in inflammation, including those for pro-inflammatory cytokines. nih.gov

Research has shown that certain indanone derivatives can block the LPS-induced activation of the NF-κB/MAPK signaling pathway. nih.gov For instance, a pterostilbene-indanone derivative, PIF_9, was found to exert its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways. researchgate.net Similarly, other studies have confirmed that the administration of specific 2-benzylidene-1-indanone derivatives can inhibit the activation of this pro-inflammatory signaling cascade. nih.gov This modulation of critical inflammatory pathways underscores the therapeutic potential of these compounds in treating inflammatory disorders.

Anticancer Properties

Indanone derivatives have demonstrated notable potential as anticancer agents through various mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of cancer cell growth.

The ability to trigger apoptosis in cancer cells is a key characteristic of many effective chemotherapeutic agents. Research has shown that certain indanone derivatives are potent inducers of this process. For instance, some novel indolin-2-one derivatives initiate mitochondrial apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. acs.org This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3 and subsequent cleavage of PARP, critical events in the apoptotic cascade. acs.org

Similarly, an indanone-based thiazolyl hydrazone derivative, known as ITH-6, has been shown to induce apoptosis in p53 mutant colorectal cancer cells. researchgate.netscielo.br Mechanistic studies revealed that this compound downregulates the expression of NF-κB p65 and Bcl-2, further confirming its pro-apoptotic action. researchgate.netscielo.br In studies on prostate cancer cell lines, another derivative, compound 16, significantly increased the levels of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic pathway. nih.gov This compound also elevated Bax levels while reducing Bcl-2 levels, indicating a strong induction of apoptosis. nih.gov Furthermore, other studies have demonstrated that platinum and palladium complexes of 1-indanone thiosemicarbazones also exhibit anti-leukemic properties by inducing apoptosis. mdpi.com A gallic acid-based indanone derivative has also been found to induce apoptosis and arrest the cell cycle at the G2/M phase. researchgate.net

Beyond inducing cell death, indanone derivatives can also halt the uncontrolled growth of cancer cells. Several studies have highlighted their anti-proliferative effects. For example, a series of 13 thiazolyl hydrazone derivatives of 1-indanone showed promising anticancer activity against various colon cancer cell lines, with four of the compounds exhibiting IC₅₀ values in the low micromolar range. researchgate.netscielo.br One of the most active of these, ITH-6, was particularly effective against p53 mutant colorectal cancer cells, arresting the cell cycle in the G2/M phase. researchgate.netscielo.br

Other indanone derivatives have shown broad-spectrum anti-proliferative activity. Gallic acid-based indanone derivatives, for instance, have demonstrated potent activity against hormone-dependent breast cancer (MCF-7), oral (KB), and liver (HepG2) cancer cell lines. nih.gov A specific gallic acid derivative exhibited an IC₅₀ value of 2.2 µM against the MCF-7 cell line. nih.gov Similarly, indeno[1,2-b]quinoxaline derivatives have shown antiproliferative activity against breast adenocarcinoma, prostate adenocarcinoma, and hepatocarcinoma cell lines. sci-hub.se

The mechanisms behind this inhibition of proliferation often involve the disruption of key signaling pathways. Novel indolin-2-one derivatives have been found to delay cell proliferation by inhibiting the ERK1/2, AKT, and STAT3 signaling pathways in a concentration-dependent manner. acs.org Another indoledione derivative, YSK2821, was found to inhibit vascular smooth muscle cell proliferation by causing an accumulation of cells in the G1 phase of the cell cycle and down-regulating proteins like CDK2 and cyclin E. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antimalarial)

The 1-indanone scaffold is a versatile structure in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govbeilstein-journals.org These compounds have been investigated for their efficacy against various pathogens, including bacteria, fungi, and malarial parasites. nih.govbeilstein-journals.org

Antibacterial Activity:

Derivatives of 1-indanone have shown significant potential as antibacterial agents. nih.govbeilstein-journals.org For instance, chalcone (B49325) derivatives of 1-indanone have been synthesized and evaluated for their in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria. academicjournals.org Some of these compounds exhibited considerable zones of inhibition, with their corresponding 2,4-dinitrophenylhydrazone derivatives often showing enhanced activity. academicjournals.org Notably, certain 1-indanone chalcones displayed promising minimum inhibitory concentrations (MICs) against several bacterial strains, suggesting their potential for development as new antibacterial drugs. academicjournals.org

Further studies on isoxazole (B147169) fused 1-indanone derivatives revealed significant antibacterial activity. nih.gov Specifically, derivatives 64k and 64l from a synthesized series demonstrated the highest antibacterial efficacy. nih.gov Additionally, some 3-alkylidene-2-indolone derivatives have exhibited potent antibacterial activity, with MIC values as low as 0.5 μg/mL against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This level of activity is comparable to the control antibiotic, gatifloxacin. mdpi.com The structural diversity of these derivatives, incorporating different heterocyclic rings and substituents, contributes to their varied and potent antibacterial profiles. nih.govturkjps.org

Antifungal Activity:

The 1-indanone core is also a key feature in compounds with notable antifungal properties. nih.govbeilstein-journals.org Research into isoxazole fused 1-indanone derivatives has identified compounds 64h and 64j as having the most potent antifungal activity within their tested series. nih.gov Thiosemicarbazone derivatives of 1-indanone have also been recognized for their antifungal effects. researchgate.net

Furthermore, the synthesis of novel 2-propen-1-one oxime ethers containing an indole (B1671886) moiety has yielded compounds with good antifungal activity against pathogens like Botrytis cinerea. sioc-journal.cn Chalcone derivatives of 1-indanone have also been reported to possess antifungal properties. academicjournals.org The versatility of the 1-indanone structure allows for the development of various derivatives with significant potential as antifungal agents for both medicinal and agricultural applications. researchgate.netgoogle.com

Antimalarial Activity:

Derivatives of 1-indanone have been explored for their potential as antimalarial drugs. beilstein-journals.orgrsc.org The arylidene indanone scaffold, a rigid version of chalcones, has been a focus of such research. rsc.org These compounds are synthesized from 1-indanone and have been investigated for a range of biological activities, including their effects against malaria. rsc.org While specific data on the antimalarial activity of this compound itself is limited, the broader class of indanone derivatives shows promise in this therapeutic area. beilstein-journals.orgrsc.org

Table 1: Antimicrobial Activity of Selected 1-Indanone Derivatives

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 1-Indanone Chalcones | Gram-positive & Gram-negative bacteria | Zones of inhibition from 10-28 mm; hydrazone derivatives often more active. | academicjournals.org |

| Isoxazole fused 1-indanones | Bacteria | Derivatives 64k and 64l showed the highest activity. | nih.gov |

| 3-Alkylidene-2-indolones | Staphylococcus aureus (including MRSA) | MIC of 0.5 μg/mL, comparable to gatifloxacin. | mdpi.com |

| Isoxazole fused 1-indanones | Fungi | Derivatives 64h and 64j were the most potent. | nih.gov |

| 2-Propen-1-one oxime ethers | Botrytis cinerea | Inhibition rates up to 81% at 100 μg/mL. | sioc-journal.cn |

| Arylidene indanones | Malaria parasites | Scaffold explored for antimalarial activity. | beilstein-journals.orgrsc.org |

Analgesic Properties

Derivatives of 1-indanone have been recognized for their potential analgesic properties, positioning them as subjects of interest in the development of new pain management therapies. nih.govbeilstein-journals.org The structural framework of 1-indanone has been utilized to synthesize compounds with significant pain-relieving effects. sci-hub.se

Cardiovascular Effects

The 1-indanone structure is present in compounds that have been investigated for their effects on the cardiovascular system. nih.govbeilstein-journals.org Research has explored the potential of 1-indanone derivatives as cardiovascular drugs, indicating the scaffold's relevance in this therapeutic area. beilstein-journals.orgsci-hub.se

Insecticidal, Fungicidal, and Herbicidal Applications

The 1-indanone scaffold is not only relevant in medicine but also in agriculture due to the insecticidal, fungicidal, and herbicidal properties of its derivatives. nih.govbeilstein-journals.org

Insecticidal Activity:

Certain derivatives of 1-indanone have been identified as effective insecticides. nih.govbeilstein-journals.org The development of pesticides containing the indane structure has shown successful results in pest control. researchgate.net

Fungicidal Activity:

As mentioned in the antimicrobial section, 1-indanone derivatives exhibit significant fungicidal activity. nih.govbeilstein-journals.org This has led to their investigation and use as fungicides in agricultural settings to protect crops from fungal pathogens. researchgate.netgoogle.comresearchgate.netdokumen.pub

Herbicidal Activity:

Derivatives of 1-indanone have also been developed for use as herbicides. nih.govbeilstein-journals.org The indane derivative 1j, for example, is a known herbicide or fungicide. researchgate.net This demonstrates the versatility of the 1-indanone chemical structure in creating molecules for weed control in agriculture. environmentclearance.nic.in

Mast Cell Stabilizing Agents

Certain derivatives of 1-indanone have been identified as potent mast cell stabilizing agents. researchgate.net Mast cell stabilizers are crucial in preventing the release of histamine and other mediators involved in allergic reactions. wikipedia.org Specifically, stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone have been synthesized and evaluated for their ability to prevent mediator release from mast cells. researchgate.net One particular stereoisomer, 1b, demonstrated superior in vivo activity compared to the reference drug, disodium (B8443419) cromoglycate. researchgate.net This highlights the potential of 1-indanone derivatives in the treatment of allergic disorders. ajrconline.orgdrbrucehoffman.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound derivatives, SAR studies provide insights into how different substituents and their positions on the indanone core influence their therapeutic effects. nih.govnih.govresearchgate.net

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-indanone derivatives can be significantly altered by the nature and position of substituents on the indanone ring system. nih.govrsc.org